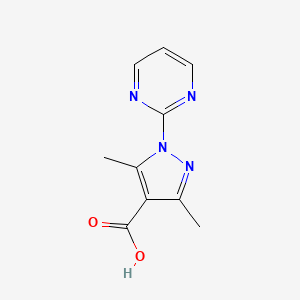
3,5-dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
3,5-Dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, commonly referred to as DM-Pyrazole-4-carboxylic acid (DMPCA), is an organic compound that has been widely studied in scientific research due to its unique properties and potential applications. DMPCA is a derivative of pyrazole, an aromatic heterocyclic compound that is found in a variety of natural products and pharmaceuticals. DMPCA has been used in a variety of scientific research fields, including organic synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Antioxidant and Anti-inflammatory Derivatives
- Results :
Application 2: Development of Antimicrobial Agents
- Results :
Application 4: Anti-inflammatory Drug Development
- Results :
Application 7: Synthesis of Triazole Derivatives
- Results :
Application 8: Development of Antimicrobial Thiadiazole Derivatives
- Results :
Application 9: Creation of Thiazolopyridine Compounds
- Results :
Application 10: Synthesis of Pyrazolo Pyrimidine Derivatives
- Results :
Application 11: Development of Antimicrobial and Antitumor Agents
- Results :
Application 12: Creation of Hybrid Molecules for Enhanced Biological Activity
Safety And Hazards
The safety and hazards associated with such compounds would depend on their specific structure. Some pyrazoles and pyrimidines are used as drugs and are safe for human consumption, while others could be toxic or hazardous.
Direcciones Futuras
The future directions in the study of such compounds could include the design and synthesis of new derivatives with improved properties, the study of their biological activities, and their development as drugs.
Propiedades
IUPAC Name |
3,5-dimethyl-1-pyrimidin-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-8(9(15)16)7(2)14(13-6)10-11-4-3-5-12-10/h3-5H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRZFAVDWOPMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC=CC=N2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1486478.png)
![N-[(4-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486479.png)
![N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B1486480.png)
![N-[3-(morpholin-4-yl)propyl]thiolan-3-amine](/img/structure/B1486481.png)
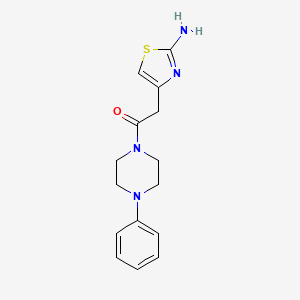
![4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1486485.png)
![4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1486488.png)
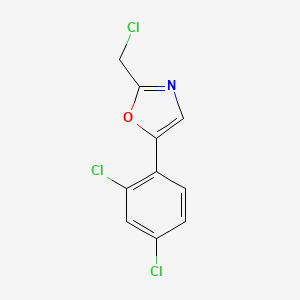
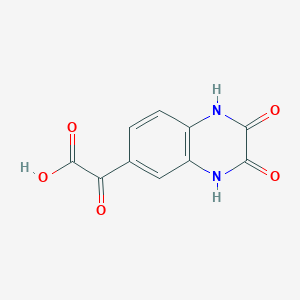
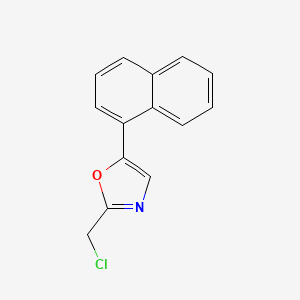
amine](/img/structure/B1486495.png)
![4-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B1486496.png)
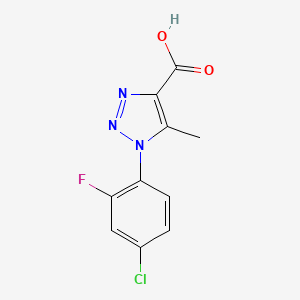
amine](/img/structure/B1486500.png)